

Spectroscopic Data of 2-Bromobenzimidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobenzimidazole

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromobenzimidazole** ($C_7H_5BrN_2$), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document collates available spectroscopic information for 1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, offering a foundational dataset for compound identification, characterization, and quality control. Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The following tables summarize the key quantitative data for the spectroscopic analysis of **2-Bromobenzimidazole**. It is important to note that while extensive searches have been conducted, a complete, publicly available, high-resolution experimental dataset for **2-Bromobenzimidazole** is not readily accessible. Therefore, the presented data is a combination of information from publicly available databases and typical, expected values derived from the analysis of structurally similar benzimidazole derivatives.

Table 1: 1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹ H NMR (Typical)	Chemical Shift (δ) ppm	Multiplicity	Assignment
NH	~12.0 - 13.0	br s	Imidazole N-H
H-4/H-7	~7.5 - 7.7	m	Aromatic C-H
H-5/H-6	~7.2 - 7.4	m	Aromatic C-H
¹³ C NMR (Typical)	Chemical Shift (δ) ppm	Assignment	
C2	~142.0	C-Br	
C4/C7	~115.0 - 120.0	Aromatic C-H	
C5/C6	~122.0 - 125.0	Aromatic C-H	
C3a/C7a	~135.0 - 140.0	Bridgehead C	

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the N-H signal is due to proton exchange. The equivalence of C4/C7 and C5/C6 signals is due to the tautomerism in the benzimidazole ring.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Broad	N-H stretching
~3100 - 3000	Medium	Aromatic C-H stretching
~1620 - 1580	Medium	C=N stretching
~1450 - 1400	Strong	Aromatic C=C stretching
~800 - 700	Strong	C-H out-of-plane bending
~600 - 500	Medium	C-Br stretching

Table 3: Mass Spectrometry (MS) Data

Parameter	Value	Notes
Molecular Formula	C ₇ H ₅ BrN ₂	
Molecular Weight	197.03 g/mol	[1]
Monoisotopic Mass	195.96361 Da	[1]
Expected M+ Peak	m/z 196	Corresponding to the ⁷⁹ Br isotope.
Expected M+2 Peak	m/z 198	Corresponding to the ⁸¹ Br isotope, with approximately equal intensity to the M+ peak.
Major Fragment	m/z 117	Loss of Br radical.
Other Fragments	m/z 90, 63	Further fragmentation of the benzimidazole ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standardized and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Bromobenzimidazole** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a standard 30° pulse.

- Set the relaxation delay to at least 1-2 seconds.
- Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Employ a proton-decoupled pulse sequence.
 - Use a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) to obtain a good spectrum due to the low natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid Sample):
 - Thin Film Method: Dissolve a small amount of **2-Bromobenzimidazole** in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
 - KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or a pure KBr pellet.

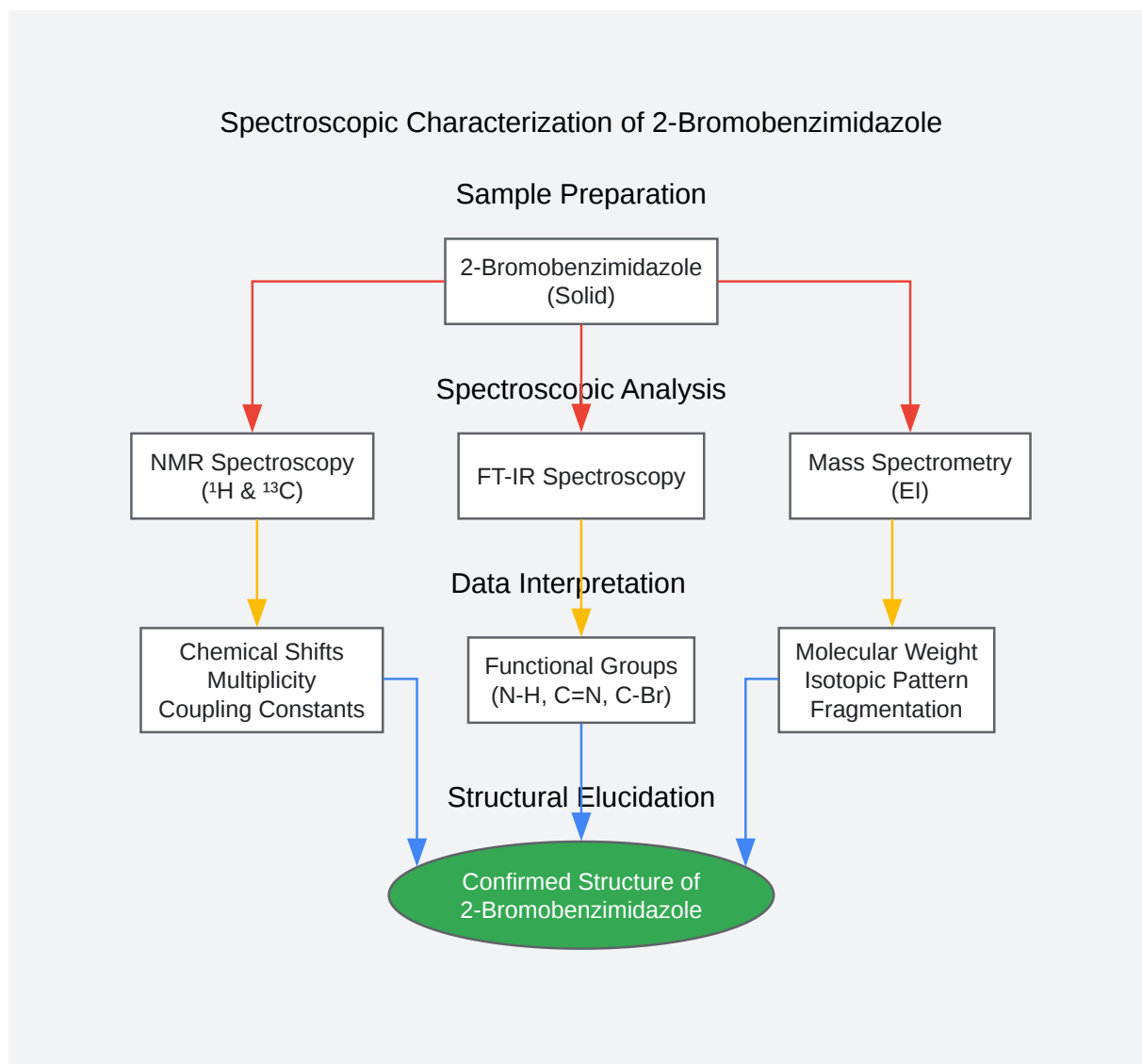
- Place the prepared sample in the spectrometer's sample compartment.
- Scan the sample over the desired range (typically 4000-400 cm^{-1}).
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe is commonly used.
- Instrumentation: A mass spectrometer equipped with an Electron Impact (EI) ionization source is typically used for the initial characterization of small organic molecules.
- Ionization:
 - Use a standard electron energy of 70 eV to induce ionization and fragmentation.
- Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M^+) and the characteristic isotopic pattern for bromine (M^+ and $M+2$ peaks of similar intensity). Interpret the fragmentation pattern to confirm the structure. The molecular ion of benzimidazoles is often the base peak in the mass spectrum[2].

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Bromobenzimidazole**, outlining how different techniques are employed to elucidate its chemical structure.



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Caption: Workflow for the structural elucidation of **2-Bromobenzimidazole** using spectroscopic techniques.

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References

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